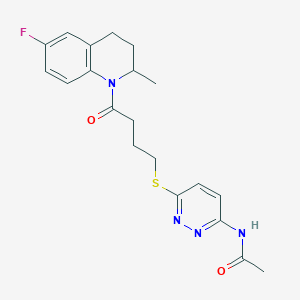
N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a compound of interest in various scientific fields due to its unique structural properties
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps, including the construction of the quinoline and pyridazine rings, followed by the introduction of functional groups. Key reagents and reaction conditions may include various catalysts, solvents, and controlled temperature environments to ensure optimal yields.
Industrial Production Methods: : Industrial production may scale up these synthetic routes, focusing on cost-effective and efficient processes. Optimization of reaction conditions, purification methods, and quality control measures are crucial to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions might be facilitated by agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Various substitution reactions can occur, particularly at the fluorine and quinoline positions, using halogens or other nucleophiles.
Common Reagents and Conditions: : These reactions often require specific reagents like bases or acids to catalyze the reactions, along with specific temperature and pressure conditions to optimize the results.
Major Products: : The major products from these reactions vary depending on the reaction type but can include oxidized or reduced forms of the original compound or substituted derivatives with different functional groups.
科学研究应用
In Chemistry: : This compound can serve as an intermediate in the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
In Biology and Medicine: : It has potential as a pharmacophore in the design of new drugs, particularly in targeting specific enzymes or receptors involved in disease pathways.
In Industry: : Beyond pharmaceuticals, it could be used in the creation of specialty chemicals or advanced materials with unique properties.
作用机制
The mechanism by which N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. These interactions can lead to various pharmacological effects, making it a candidate for therapeutic applications.
相似化合物的比较
Compared to other similar heterocyclic compounds, N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide stands out due to its specific combination of quinoline and pyridazine rings, as well as the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
Similar Compounds
Quinoline Derivatives: : Compounds with a similar quinoline backbone but lacking the pyridazine ring.
Pyridazine Derivatives: : Compounds that have the pyridazine ring but differ in other substituents.
Fluorinated Compounds: : Other compounds with a fluorine atom, providing unique electronic properties.
So, what else are you curious about this compound? Or do you want to dive into another topic?
属性
IUPAC Name |
N-[6-[4-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2S/c1-13-5-6-15-12-16(21)7-8-17(15)25(13)20(27)4-3-11-28-19-10-9-18(23-24-19)22-14(2)26/h7-10,12-13H,3-6,11H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCLVDGDEIGIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CCCSC3=NN=C(C=C3)NC(=O)C)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














